N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide

Rhodesain inhibition Antitrypanosomal activity Target engagement

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide (CAS 303138-81-0) is a synthetic small molecule belonging to the benzimidazole phenylacetamide class, with molecular formula C27H21N3O and a molecular weight of 403.5 g/mol. The compound incorporates a 2-substituted benzimidazole core linked via a para-phenylene bridge to a 2,2-diphenylacetamide moiety.

Molecular Formula C27H21N3O
Molecular Weight 403.485
CAS No. 303138-81-0
Cat. No. B2460642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide
CAS303138-81-0
Molecular FormulaC27H21N3O
Molecular Weight403.485
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C27H21N3O/c31-27(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28-22-17-15-21(16-18-22)26-29-23-13-7-8-14-24(23)30-26/h1-18,25H,(H,28,31)(H,29,30)
InChIKeyVEXAHRRFSBJFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide (CAS 303138-81-0): Key Chemical Identity and Procurement Profile


N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide (CAS 303138-81-0) is a synthetic small molecule belonging to the benzimidazole phenylacetamide class, with molecular formula C27H21N3O and a molecular weight of 403.5 g/mol [1]. The compound incorporates a 2-substituted benzimidazole core linked via a para-phenylene bridge to a 2,2-diphenylacetamide moiety. This structural architecture places it within a broader chemotype explored for antiparasitic and kinase inhibitor applications [2]. However, unlike many in-class benzimidazole acetamides that have been optimized for dual rhodesain inhibition and trypanocidal activity, this specific compound displays a distinctive activity profile characterized by moderate target engagement but poor cellular translation [3].

Why Generic Benzimidazole Acetamide Analogs Cannot Substitute for N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide in Experimental Settings


Although numerous benzimidazole phenylacetamide derivatives have been developed with promising dual enzyme-inhibitory and antiparasitic activity [1], N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide occupies a distinct functional niche. Many structurally related compounds in this series demonstrate a strong correlation between rhodesain inhibition and trypanocidal efficacy, with optimized leads delivering sub-micromolar antiparasitic IC50 values [1]. In contrast, the target compound displays a unique decoupling of enzyme inhibition from cellular antiproliferative activity: it maintains measurable rhodesain binding (IC50 ~20 µM) yet demonstrates poor antitrypanosomal activity at the same concentration [2]. This divergence means that researchers requiring a chemical probe that engages rhodesain without confounding antiparasitic readouts cannot simply source any analog from the same structural class; substitution would compromise the experimental objective.

Quantitative Evidence Guide: Differentiated Performance Metrics for N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide


Rhodesain Enzyme Inhibition vs. Antitrypanosomal Activity Disconnect

The compound exhibits rhodesain (T. brucei cathepsin L) inhibitory activity with an IC50 of 0.02 mM, yet displays poor antitrypanosomal activity when tested at the same concentration of 0.02 mM against T. brucei parasites [1]. This represents a marked functional divergence from optimized benzimidazole phenylacetamide leads such as those reported by McNamara et al., where several compounds achieved IC50 values below 10 µM against both the enzyme and the parasite, demonstrating a strong enzyme-to-cell translation [2]. The target compound's activity profile is characterized by a high enzyme/cell activity ratio, making it functionally distinct.

Rhodesain inhibition Antitrypanosomal activity Target engagement

Structural Differentiation: 2,2-Diphenylacetamide Substituent vs. Propyl/Aryl Analogs

The compound features a 2,2-diphenylacetamide group appended at the benzimidazole 2-position via a para-phenylene spacer. The initial hit in the benzimidazole phenylacetamide series reported by McNamara et al. is 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide [1], a compound with a chlorophenyl acetamide and an N-propyl group. The target compound differs in two critical positions: (i) replacement of the N-alkyl group with a para-substituted phenyl ring on the benzimidazole, and (ii) conversion of the acetamide side chain from a monochlorophenyl to a diphenyl system. These modifications remove the N-alkyl flexibility and significantly increase steric bulk near the acetamide carbonyl. The consequence is a shift in activity profile: the McNamara hit and its optimized analogs displayed broad-spectrum trypanocidal activity with sub-10 µM IC50 values, whereas the target compound shows selective enzyme engagement without cell killing [2].

Benzimidazole acetamide SAR Trypanosomacide Scaffold optimization

Limited Polypharmacology Window Compared to Broad-Spectrum Benzimidazole Acetamides

Broad-spectrum benzimidazole phenylacetamides such as those advanced by McNamara et al. were noted to retain low cytotoxicity against H9c2 and HEK293 mammalian cell lines while maintaining potent activity against T. cruzi, T. brucei brucei, and L. donovani [1]. The target compound, in contrast, was identified from a targeted screen against rhodesain and was flagged for poor antitrypanosomal activity [2], indicating that its cellular inactivity is not limited to a single parasite species but likely extends across kinetoplastids. While the compound has not been systematically profiled across a broad panel, the available data point to a narrow functional polypharmacology profile: enzyme binding without subsequent cellular impact. This contrasts with the class-level characteristic of many benzimidazole acetamides that exhibit multi-species antiparasitic activity.

Polypharmacology Selectivity profiling Off-target risk

Recommended Application Scenarios for N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide Based on Quantitative Evidence


Chemical Probe for Rhodesain Target Engagement Studies in T. brucei Lysates

The compound's demonstrated rhodesain IC50 of 0.02 mM combined with poor antitrypanosomal activity [1] makes it suitable as a biochemical probe to study rhodesain engagement without triggering parasite death. Researchers can use it at concentrations up to 20 µM to occupy rhodesain in cell-free or lysate-based assays, enabling competitive binding studies, thermal shift assays, or activity-based protein profiling without the complication of cellular phenotype changes commonly seen with highly trypanocidal rhodesain inhibitors [2].

Negative Control for Phenotypic Screening in Trypanosomatid Drug Discovery

Because the compound engages the molecular target (rhodesain) but fails to inhibit parasite growth at the same concentration [1], it serves as a valuable negative control in phenotypic screens designed to identify compounds with both enzyme engagement and cellular efficacy. By contrasting the target compound's activity profile with that of dual-active benzimidazole acetamides from the McNamara et al. series [2], screening campaigns can establish a functional threshold for target-to-cell translation and filter out compounds that hit the enzyme without producing the desired therapeutic effect.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Benzimidazole Acetamide Scaffolds

The compound's distinct 2,2-diphenylacetamide substitution pattern sets it apart from the more extensively optimized N-alkyl and monochlorophenyl analogs [1]. Medicinal chemistry teams exploring the benzimidazole phenylacetamide chemical space can use this compound as a reference point to understand how the diphenylacetamide group influences binding mode, enzyme inhibition kinetics, and the uncoupling of biochemical from cellular activity. Its inclusion in SAR matrices helps delineate the structural determinants of trypanocidal efficacy versus target engagement alone [2].

Proteomics and Chemoproteomics Profiling of Rhodesain Interactome

The selective enzyme binding without overt cytotoxicity [1] positions the compound as a candidate affinity bait for chemoproteomic workflows (e.g., affinity purification coupled to mass spectrometry). At 20 µM, it can be immobilized on solid supports to pull down rhodesain and associated protein complexes from T. brucei lysates, identifying interacting partners or off-targets without inducing stress responses or proteomic changes related to cell death that would confound the results [2].

Quote Request

Request a Quote for N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.